![molecular formula C8H5NO3S B12990010 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid](/img/structure/B12990010.png)
5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid: is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through a cyclization mechanism to form the thiazolo[3,2-a]pyridine core .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the industrial sector, the compound’s fluorescence properties are being investigated for use in sensors and imaging applications. Its ability to emit light under specific conditions makes it suitable for various technological applications .
Mechanism of Action
The mechanism of action of 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid: This compound shares a similar thiazole-pyridine core but differs in the position of the carboxylic acid group.
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid: This compound has an additional carboxylic acid group, which may alter its chemical properties and applications.
Uniqueness: 5-Oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylic acid is unique due to its specific structural arrangement and the position of the carboxylic acid group.
Properties
Molecular Formula |
C8H5NO3S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H5NO3S/c10-6-3-5(8(11)12)4-7-9(6)1-2-13-7/h1-4H,(H,11,12) |
InChI Key |
SPSAJNMLXLFCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=CC(=O)N21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


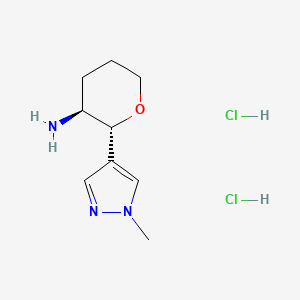
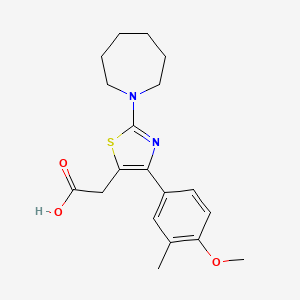

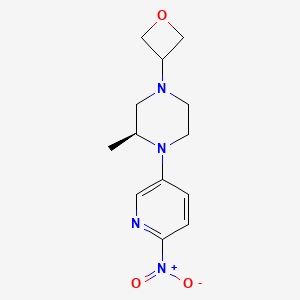
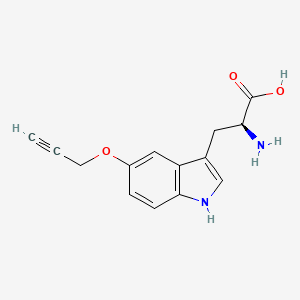
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12989964.png)
![7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
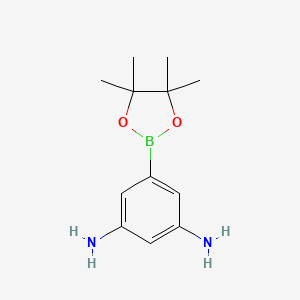
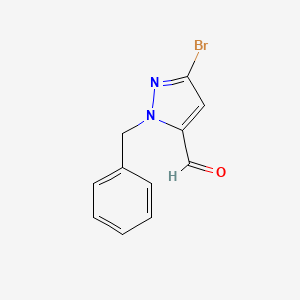
![3-(5-Bromopyridin-2-yl)-6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B12989978.png)
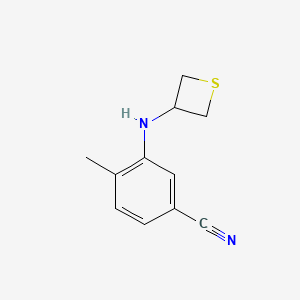
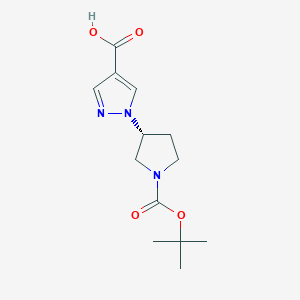
![Ethyl 2-chloro-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12989987.png)

